(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RC-3095 (TFA) is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR). This compound has shown potential in reducing gastric oxidative injury and has been studied for its anti-inflammatory effects in various experimental models .
Preparation Methods
The synthetic routes and reaction conditions for RC-3095 (TFA) involve the use of specific reagents and conditions to achieve high purity. The compound is typically synthesized through peptide synthesis methods, which involve the sequential addition of amino acids to form the desired peptide chain. The final product is then purified to achieve a purity of 98.12% . Industrial production methods for RC-3095 (TFA) are not widely documented, but they likely follow similar peptide synthesis protocols with optimization for large-scale production.
Chemical Reactions Analysis
RC-3095 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RC-3095 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of bombesin/gastrin-releasing peptide receptors.
Biology: Investigated for its role in reducing gastric oxidative injury and its anti-inflammatory effects in experimental models of arthritis
Industry: Utilized in the development of new therapeutic agents targeting GRPR.
Mechanism of Action
RC-3095 (TFA) exerts its effects by selectively antagonizing the bombesin/gastrin-releasing peptide receptor (GRPR). This receptor is involved in various physiological processes, including the regulation of gastric acid secretion and the modulation of inflammatory responses. By blocking the GRPR, RC-3095 (TFA) reduces the expression of pro-inflammatory cytokines like interleukin-17 (IL-17), interleukin-1 (IL-1), and tumor necrosis factor (TNF), leading to decreased inflammation and oxidative injury .
Comparison with Similar Compounds
RC-3095 (TFA) is unique in its selective antagonism of the bombesin/gastrin-releasing peptide receptor. Similar compounds include:
RC-3095 acetate: Another form of RC-3095 with similar biological activity.
PD176252: A GRPR antagonist with potential anticancer activity.
GRP (14-27): A peptide fragment that interacts with GRPR.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications.
Properties
Molecular Formula |
C58H80F3N15O11 |
---|---|
Molecular Weight |
1220.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1 |
InChI Key |
ZHNRKEKBKBWCMF-RWWZSYIDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |
Synonyms |
ombesin (6-14), Tpi(6)-Leu(13)-psi(CH2NH)-Leu(14)- RC 3095 RC-3095 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.